2-Phenylbenzo[d]oxazole-5-carbaldehyde

Catalog No.
S3565842
CAS No.
67563-39-7
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzo[d]oxazole-5-carbaldehyde

CAS Number

67563-39-7

Product Name

2-Phenylbenzo[d]oxazole-5-carbaldehyde

IUPAC Name

2-phenyl-1,3-benzoxazole-5-carbaldehyde

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)15-14(17-13)11-4-2-1-3-5-11/h1-9H

InChI Key

IBXJJTCCXPALNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O
  • Potential Biological Activity

    The presence of the oxazole ring and the aldehyde functional group suggests that 2-Phenylbenzo[d]oxazole-5-carbaldehyde may have interesting biological properties. Oxazoles are a class of heterocyclic compounds found in many natural products and pharmaceuticals with diverse biological activities []. Aldehydes can participate in various biochemical reactions and are often starting points for drug discovery efforts [].

  • Structural Modifications and Analog Design

    2-Phenylbenzo[d]oxazole-5-carbaldehyde could serve as a scaffold for the design and synthesis of novel analogues with potentially enhanced biological activity. By modifying different parts of the molecule, researchers can explore how these changes affect the interaction with biological targets [].

  • Fluorescence Properties

    The aromatic rings in 2-Phenylbenzo[d]oxazole-5-carbaldehyde suggest it might exhibit fluorescent properties. Fluorescent molecules are valuable tools in biological research for applications like cell imaging and biosensing [].

2-Phenylbenzo[d]oxazole-5-carbaldehyde is a compound characterized by its unique bicyclic structure, which consists of a phenyl group attached to a benzo[d]oxazole moiety with an aldehyde functional group at the 5-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactivity and biological properties.

, including:

  • Reduction Reactions: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the corresponding alcohol .
  • Condensation Reactions: The aldehyde group is reactive and can undergo condensation with amines to form imines or with other nucleophiles.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions to form more complex heterocycles.

Research indicates that compounds related to 2-Phenylbenzo[d]oxazole-5-carbaldehyde exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Studies suggest that certain benzoxazole derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
  • Neuroprotective Effects: There is emerging evidence that benzoxazole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 2-Phenylbenzo[d]oxazole-5-carbaldehyde:

  • Iron-Catalyzed Domino Reaction: This method involves the reaction of benzamide with 1,2-dibromobenzene in the presence of an iron catalyst and potassium carbonate, followed by purification through column chromatography .
  • From Isoxazolones: The compound can also be synthesized from 5(4H)-Isoxazolone and 4-Hydroxybenzaldehyde, providing an alternative synthetic route that utilizes different starting materials .
  • Via Benzoxazole Derivatives: Another approach involves starting from various substituted benzoxazoles, allowing for the introduction of diverse functional groups during synthesis .

2-Phenylbenzo[d]oxazole-5-carbaldehyde has several applications, particularly in:

  • Pharmaceuticals: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities.
  • Material Science: The compound may be used in the development of organic materials with specific electronic properties.
  • Fluorescent Dyes: Some derivatives are investigated for use as fluorescent probes in biological imaging.

Interaction studies involving 2-Phenylbenzo[d]oxazole-5-carbaldehyde focus on its binding affinity and interaction mechanisms with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • Spectroscopic Methods: Such as NMR and UV-visible spectroscopy to study conformational changes upon interaction with biomolecules.

Several compounds share structural similarities with 2-Phenylbenzo[d]oxazole-5-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzoxazoleMonocyclicLacks the phenyl and aldehyde groups
2-AminobenzoxazoleAmino-substitutedExhibits different biological activities
6-Methylbenzo[d]oxazoleMethyl-substitutedAlters electronic properties and reactivity
2-(4-Fluorophenyl)benzo[d]oxazoleFluorinatedEnhanced activity against specific bacterial strains

The uniqueness of 2-Phenylbenzo[d]oxazole-5-carbaldehyde lies in its specific substitution pattern and functional groups, which contribute to its distinct reactivity and biological profile compared to these similar compounds.

XLogP3

2.9

Dates

Last modified: 07-26-2023

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